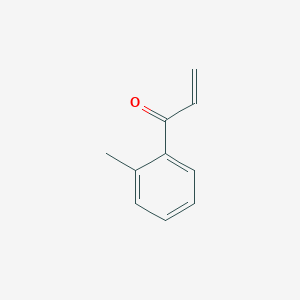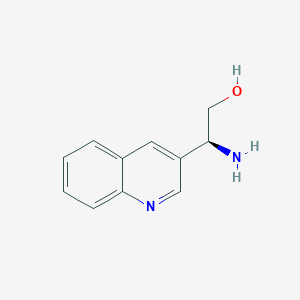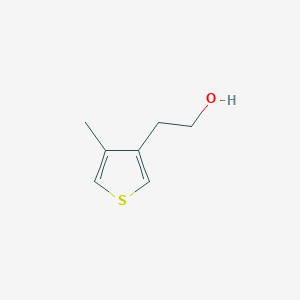
4-Methyl-3-thiopheneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-thiopheneethanol is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methyl group and a hydroxyl group attached to the thiophene ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-thiopheneethanol typically involves the functionalization of thiophene derivatives. One common method is the Friedel-Crafts alkylation of thiophene with methyl groups, followed by hydroxylation. Another approach involves the use of Grignard reagents to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-3-thiopheneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form thiophene derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce new groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products: The major products formed from these reactions include various thiophene derivatives, such as thiophene ketones, thiophene alcohols, and substituted thiophenes.
Aplicaciones Científicas De Investigación
4-Methyl-3-thiopheneethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in organic electronics and materials science.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of polymers, resins, and other materials with specific electronic properties.
Propiedades
Fórmula molecular |
C7H10OS |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
2-(4-methylthiophen-3-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-6-4-9-5-7(6)2-3-8/h4-5,8H,2-3H2,1H3 |
Clave InChI |
BELVRKXDTCTULV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC=C1CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
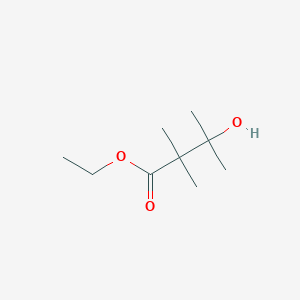
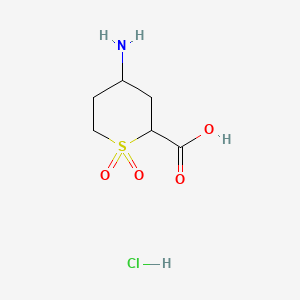
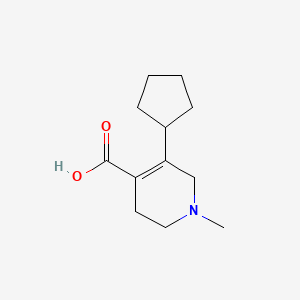
![3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13618332.png)


